![molecular formula C23H24N2O B12920945 3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-31-8](/img/structure/B12920945.png)
3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and industrial applications.
Métodos De Preparación
The synthesis of 3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate quinoline derivatives under controlled conditions, followed by methylation and cyclization reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, introducing various functional groups such as halogens or nitro groups.
Aplicaciones Científicas De Investigación
3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparación Con Compuestos Similares
3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can be compared with other quinoline derivatives such as:
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Known for its use in organic synthesis and material science.
6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone: Utilized in the synthesis of pharmaceuticals and advanced materials.
4,6-Dinitro-1,1,3,3,5-pentamethylindane: Exhibits unique chemical properties and is used in specialized industrial applications.
These comparisons highlight the unique structural and functional properties of 3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
918646-31-8 |
|---|---|
Fórmula molecular |
C23H24N2O |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
3,3,4,4,6-pentamethyl-1-quinolin-3-ylquinolin-2-one |
InChI |
InChI=1S/C23H24N2O/c1-15-10-11-20-18(12-15)22(2,3)23(4,5)21(26)25(20)17-13-16-8-6-7-9-19(16)24-14-17/h6-14H,1-5H3 |
Clave InChI |
AWOZVXZIOSXYDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)C(C2(C)C)(C)C)C3=CC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


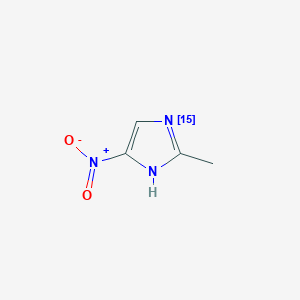
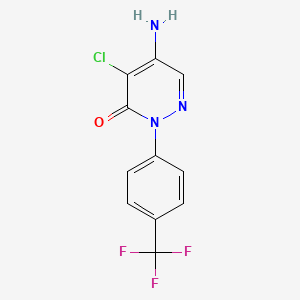
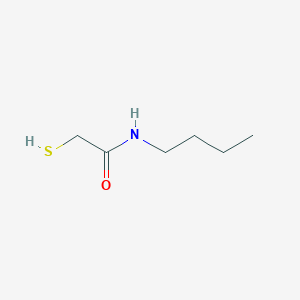
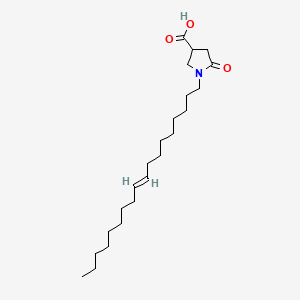





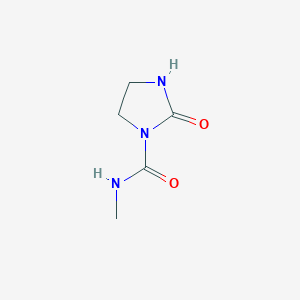
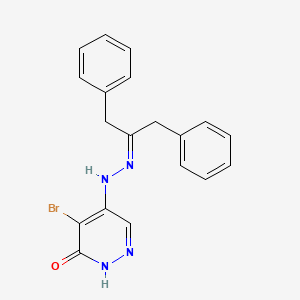
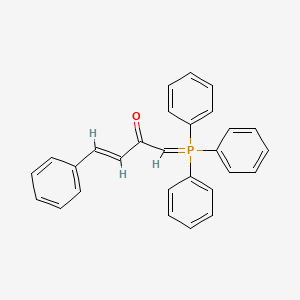
![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)

